2,2'-[1,2-Phenylenebis(methylenethio)]bis-1,3-benzothiazole
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Overview
Description
2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with appropriate aldehydes or ketones under specific conditions. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .
Scientific Research Applications
2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, it has shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions can modulate neurotransmitter activity and potentially provide therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of the target compound, known for its use in rubber vulcanization.
2-Arylbenzothiazoles: Compounds with similar benzothiazole structures but different substituents, used in various pharmaceutical applications.
Uniqueness
2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is unique due to its dual benzothiazole units connected via a sulfanyl bridge, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N2S4 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N2S4/c1-2-8-16(14-26-22-24-18-10-4-6-12-20(18)28-22)15(7-1)13-25-21-23-17-9-3-5-11-19(17)27-21/h1-12H,13-14H2 |
InChI Key |
CXTALVYMXOXHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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